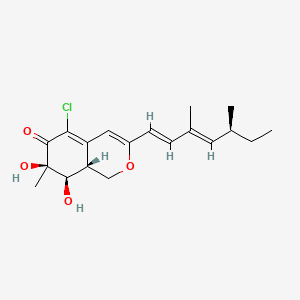
Isochromophilone III
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isochromophilone III is a natural product found in Penicillium multicolor and Penicillium sclerotiorum with data available.
Applications De Recherche Scientifique
Isochromophilone III as an ACAT Inhibitor
This compound, along with other isochromophilones, was isolated from the culture broth of Penicillium multicolor and identified as an inhibitor of acyl-CoA: cholesterol acyltransferase (ACAT) (Arai et al., 1995). ACAT plays a crucial role in cholesterol metabolism, and its inhibition could have therapeutic implications in diseases related to cholesterol management.
Inhibition of gp120-CD4 Binding
Isochromophilones I and II, close relatives of this compound, were found to inhibit gp120-CD4 binding, a critical interaction in HIV infection (Matsuzaki et al., 1995). This suggests a potential avenue for research into HIV treatment or prevention using compounds similar to this compound.
Novel GABA-Containing Metabolite
Isochromophilone IX, related to this compound, was discovered as a novel γ-amino butyric acid (GABA) containing metabolite (Michael et al., 2003). The presence of GABA in this compound class could have implications for neurological research and the treatment of neurological disorders.
Antimalarial and Antimycobacterial Activities
Compounds closely related to this compound, such as epi-isochromophilone III, showed antimalarial activity against Plasmodium falciparum and antimycobacterial activity against Mycobacterium tuberculosis (Hemtasin et al., 2016). This indicates the potential of isochromophilones in the treatment of infectious diseases.
Inhibitory Activities of Analogues
Synthesis of isochromophilone analogues has been explored to understand their inhibitory activities against gp120-CD4 binding (Sun et al., 1996). Research in this area could lead to the development of novel therapeutic agents.
Cytotoxic Activities
Isochromophilones A-F, structurally similar to this compound, exhibited cytotoxic activities against various renal carcinoma cell lines (Luo et al., 2018). This indicates the potential use of isochromophilones in cancer research and treatment.
Propriétés
Numéro CAS |
167173-89-9 |
|---|---|
Formule moléculaire |
C19H25ClO4 |
Poids moléculaire |
352.8 g/mol |
Nom IUPAC |
(7R,8R,8aR)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7,8-dihydroxy-7-methyl-8,8a-dihydro-1H-isochromen-6-one |
InChI |
InChI=1S/C19H25ClO4/c1-5-11(2)8-12(3)6-7-13-9-14-15(10-24-13)17(21)19(4,23)18(22)16(14)20/h6-9,11,15,17,21,23H,5,10H2,1-4H3/b7-6+,12-8+/t11-,15-,17+,19+/m0/s1 |
Clé InChI |
GJRRBURMULHWIH-WPHCLLNESA-N |
SMILES isomérique |
CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@]([C@@H]([C@H]2CO1)O)(C)O)Cl |
SMILES |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl |
SMILES canonique |
CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(C2CO1)O)(C)O)Cl |
Synonymes |
7-deacetyl-1,O(8),8,8a-tetrahydro-7-epi-sclerotiorin isochromophilone III |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



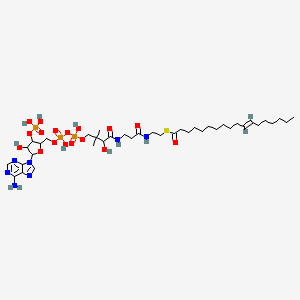
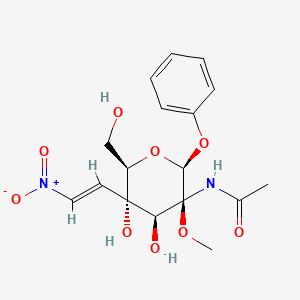
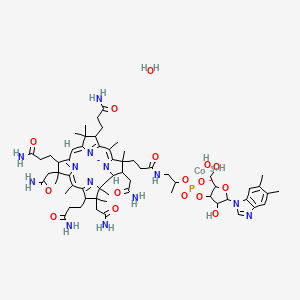
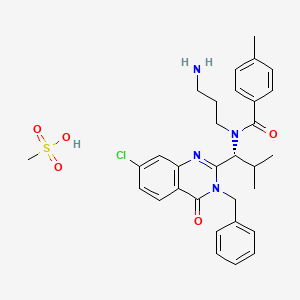

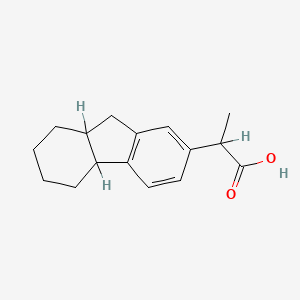
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)
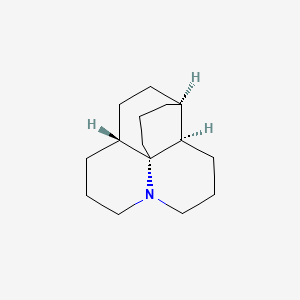
![N-[(E)-(3-nitrophenyl)methylideneamino]-1-benzofuran-2-carboxamide](/img/structure/B1237592.png)
![7-[2-[(2S,4S)-4-[(3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid](/img/structure/B1237594.png)
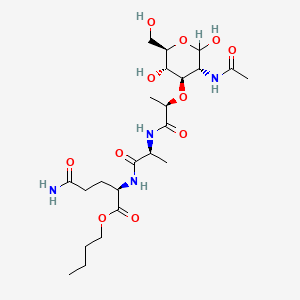
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)

